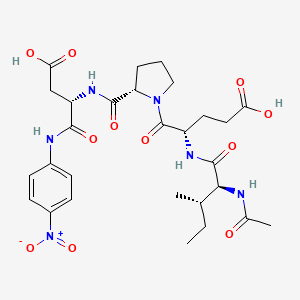

2-(3-Thienyl)benzaldehyde

Vue d'ensemble

Description

2-(3-Thienyl)benzaldehyde is a compound that can be associated with the family of aromatic aldehydes featuring a thiophene ring. While the provided papers do not directly discuss 2-(3-Thienyl)benzaldehyde, they do provide insights into the chemistry of related thiophene-containing benzaldehydes and their derivatives. These compounds are of interest due to their potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of thiophene-containing benzaldehydes can be inferred from the methods described in the papers. For example, the synthesis of a thioaldehyde derivative is achieved by reacting an aryl lithium compound with O-ethyl thioformate or by the reaction of an aryl benzaldehyde hydrazone with disulfur dichloride . Although not directly applicable to 2-(3-Thienyl)benzaldehyde, these methods suggest potential synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiophene-containing compounds is characterized by the interaction between the thiophene and benzene rings. In the case of the anti and syn isomers of thieno[f,f']bis benzothiophene, the near-planar structure facilitates pi-pi stacking behavior, which is crucial for the solid-state properties of these materials . This information can be extrapolated to suggest that 2-(3-Thienyl)benzaldehyde may also exhibit significant pi-pi interactions due to its aromatic nature.

Chemical Reactions Analysis

The reactivity of thiophene-containing benzaldehydes is highlighted by various reactions. For instance, the cyclization reaction between a quinoxaline derivative and benzaldehydes promoted by Brønsted acids leads to the formation of thieno[2,3-b]quinoxaline derivatives . Additionally, the dimerization of 3-benzylideneindoline-2-thiones formed by the condensation of indoline-2-thione with benzaldehyde indicates that similar benzaldehyde derivatives may undergo cycloaddition reactions . These examples provide a glimpse into the types of chemical transformations that 2-(3-Thienyl)benzaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-containing benzaldehydes are not directly discussed in the provided papers. However, the stability of the thioaldehyde derivative at high temperatures and the solid-state behavior of the thieno[f,f']bis benzothiophene isomers suggest that 2-(3-Thienyl)benzaldehyde may also possess unique thermal and solid-state properties. The reactivity with Grignard reagents and organolithium compounds further indicates that 2-(3-Thienyl)benzaldehyde could be a versatile intermediate in organic synthesis.

Applications De Recherche Scientifique

1. Biological Activities of Chalcone Derivatives

- Application Summary: Chalcone derivatives possess a wide spectrum of pharmacological properties including antiproliferative, antifungal, antibacterial, antiviral, antileishmanial, and antimalarial activities . They are considered valuable species because they possess a ketoethylenic moiety, CO−CH=CH− .

- Methods of Application: Chalcone derivatives can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of an appropriate amount of agents . This process is known as the Claisen−Schmidt reaction .

- Results or Outcomes: Many chalcone−heterocycle hybrids appear to exhibit promise as future drug candidates owing to their similar or superior activities compared to those of the standards .

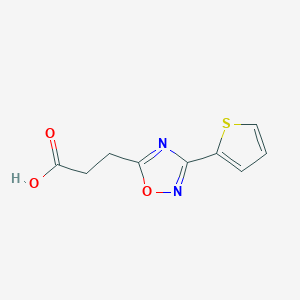

2. Synthesis of Thiophene Derivatives

- Application Summary: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application: The synthesis of thiophene derivatives can be achieved by heterocyclization of various substrates .

- Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

3. Synthesis of Perimidines

- Application Summary: Perimidines are versatile scaffolds and a fascinating class of N-heterocycles that have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry .

- Methods of Application: Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .

- Results or Outcomes: The applications of perimidine derivatives in drug discovery, polymer chemistry, photosensors, dye industries, and catalytic activity in organic synthesis are discussed .

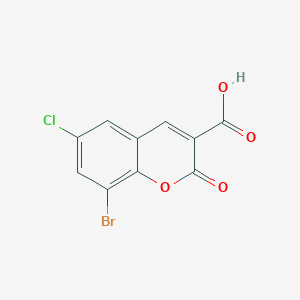

4. Ester Chemistry

- Application Summary: Esters are readily synthesized and naturally abundant. They are frequently the source of flavors and aromas in many fruits and flowers .

- Methods of Application: Carboxylic acids can react with alcohols to form esters in the presence of an acid catalyst .

- Results or Outcomes: Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions .

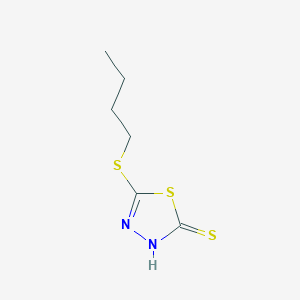

5. Synthesis of Thiazolidines

- Application Summary: Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

- Methods of Application: Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .

- Results or Outcomes: The accessible clinical applications in various biological targets are critically reviewed .

6. Heteroaromatic Hybrid Chalcones

- Application Summary: The chalcone class of enones has been a privileged scaffold in organic synthesis for more than a century . They are used in the synthesis of heteroaromatic hybrid chalcones .

- Methods of Application: The synthesis of heteroaromatic hybrid chalcones involves the reaction of enones with aromatic compounds .

- Results or Outcomes: These compounds have potential applications in medicinal chemistry due to their diverse biological activities .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-thiophen-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLJIEBWQYGNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401894 | |

| Record name | 2-(3-thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-3-yl)benzaldehyde | |

CAS RN |

99902-03-1 | |

| Record name | 2-(3-thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)

![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)